4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Catalog No.
S12076554
CAS No.
M.F
C17H15BrFNO
M. Wt
348.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydr...

Product Name

4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C17H15BrFNO

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C17H15BrFNO/c1-9-5-13-12(11-3-4-15(19)14(18)7-11)8-17(21)20-16(13)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21)

InChI Key

BCPRYJSLTJDXPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)F)Br

4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound classified within the quinolinone family. Its structure features a quinolinone core substituted with a bromo and a fluorine atom on the phenyl ring, along with dimethyl groups at positions 6 and 7 of the quinoline framework. The molecular formula is C17H15BrFNOC_{17}H_{15}BrFNO, and it has a molecular weight of approximately 348.2 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its unique substitution pattern which may influence its reactivity and interaction with biological targets .

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various quinolinone derivatives.
  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride, yielding reduced forms of the quinolinone.
  • Substitution: The bromo and fluoro substituents are amenable to nucleophilic substitution reactions with nucleophiles such as amines or thiols, facilitating the creation of diverse substituted derivatives.
  • Coupling Reactions: The compound can participate in coupling reactions (e.g., Suzuki or Heck coupling) to generate biaryl or styrene derivatives .

The biological activity of 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has been explored in various contexts. It is believed to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. Such interactions could lead to therapeutic effects in conditions where these pathways are dysregulated. For example, compounds within this class have shown promise in inhibiting certain enzymes linked to cancer progression .

The synthesis of 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 3-bromo-4-fluoroaniline with 6,7-dimethyl-2-quinolone under controlled conditions. Common methods include:

  • Reaction Conditions: The reaction is generally conducted in solvents such as ethanol or acetonitrile.
  • Catalysts: Palladium on carbon is often employed as a catalyst to facilitate the coupling reaction.
  • Temperature: The mixture is heated to approximately 80–100°C for several hours to ensure complete conversion .

In industrial settings, optimized conditions and continuous flow reactors may be utilized to enhance yield and scalability.

The compound has potential applications in medicinal chemistry due to its unique structural features that can influence biological activity. It may serve as a lead compound for developing new drugs targeting various diseases, including cancers and other conditions influenced by enzyme activity modulation. Additionally, due to its ability to undergo multiple chemical transformations, it can be used as a building block in organic synthesis for creating more complex molecules .

Interaction studies involving 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one focus on its binding affinity to specific proteins or enzymes. These studies aim to elucidate the mechanisms through which the compound exerts its biological effects. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects.

Several compounds share structural similarities with 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one. A comparison highlights the uniqueness of this compound:

Compound NameSimilarityKey Features
3-Bromo-4-fluorocinnamic acid0.85Cinnamic acid derivative with different core structure
(3-Bromo-4-fluorophenyl)boronic acid0.82Boronic acid functional group instead of quinolinone
7-Bromo-3,4-dihydroquinolin-2(1H)-one0.92Similar quinolinone structure but lacks additional substitutions
5-Bromo-1-methyl-2-oxoindoline0.88Indoline derivative differing in core structure
5-Bromo-3,4-dihydroquinolin-2(1H)-one0.88Another quinolinone variant with fewer substitutions

The uniqueness of 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one lies in its specific combination of substituents and core structure that impart distinct chemical properties and biological activities .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

347.03210 g/mol

Monoisotopic Mass

347.03210 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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